D-Fructose, 4-O-beta-D-galactopyranosyl-

Description

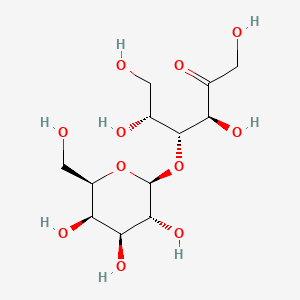

D-Fructose, 4-O-beta-D-galactopyranosyl- (CAS 4618-18-2), also referred to as 4-O-β-D-galactopyranosyl-α-D-fructose, is a disaccharide consisting of a β(1→4)-linked galactose residue attached to the 4-hydroxyl group of a fructose moiety. Its molecular formula is C₁₂H₂₂O₁₁, with a molecular weight of 342.3 g/mol . This compound is distinct from common disaccharides like lactose due to its fructose core and β-anomeric configuration.

Properties

IUPAC Name |

(3S,4R,5R)-1,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h5-15,17-21H,1-3H2/t5-,6-,7-,8+,9+,10-,11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCRQPBOOFTZGQ-VZXVHDRGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(=O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4618-18-2 | |

| Record name | Lactulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4618-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LACTULOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U7D5QH5AE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Alkaline Isomerization of Lactose

The isomerization of lactose under alkaline conditions is a classical method for lactulose production. This process involves heating lactose in the presence of catalysts such as calcium hydroxide, sodium carbonate, or sodium aluminate. The reaction proceeds via a Lobry de Bruyn–Alberda van Ekenstein rearrangement, where the glucose moiety of lactose isomerizes to fructose.

In a representative study, heating a lactose solution with calcium hydroxide at 35°C for 36 hours yielded approximately 30% lactulose. However, prolonged reaction times or higher temperatures (>70°C) led to decomposition into galactose and iso-saccharinic acids due to retro-aldol reactions. Catalysts such as sodium hydroxide reduced reaction times to 3–5 hours at 70–100°C but achieved lower yields (20–33%).

Table 1: Alkaline Isomerization Conditions and Yields

| Catalyst | Temperature (°C) | Time (h) | Lactulose Yield (%) |

|---|---|---|---|

| Calcium hydroxide | 35 | 36 | 30 |

| Sodium hydroxide | 70 | 3 | 20 |

| Sodium aluminate | 100 | 5 | 33 |

Protected Intermediate Strategy

A more controlled chemical approach involves the use of protected fructose derivatives. Agoston et al. (2009) synthesized 4-O-β-D-galactopyranosyl-D-fructose via a common intermediate, 1,5-anhydro-2,3-O-isopropylidene-β-D-fructopyranose. This intermediate was prepared from D-fructose through acetal protection, followed by oxidation and stereoselective reduction to introduce the galactose moiety. Glycosylation with galactopyranosyl donors and subsequent deprotection yielded the target compound with high regiospecificity. This method avoids side reactions but requires multiple steps and specialized reagents.

Enzymatic Synthesis Approaches

Enzymatic methods offer superior selectivity and milder reaction conditions compared to chemical synthesis. Two principal strategies have been explored: β-galactosidase-mediated transglycosylation and dextransucrase-catalyzed reactions.

β-Galactosidase-Catalyzed Transglycosylation

β-Galactosidase from Kluyveromyces lactis has been extensively studied for lactulose synthesis. The enzyme catalyzes the transfer of galactosyl residues from lactose to fructose acceptors. Lee et al. (2004) optimized this process using permeabilized K. lactis cells, achieving a lactulose productivity of 6.8 g/L/h at 60°C and pH 7.0. Key parameters included:

-

Substrate concentrations: 40% (w/v) lactose and 20% (w/v) fructose.

-

Enzyme loading: 65 U/mL β-galactosidase.

Table 2: Enzymatic Synthesis Parameters

| Enzyme Source | Temperature (°C) | pH | Productivity (g/L/h) | Yield (g/L) |

|---|---|---|---|---|

| K. lactis (permeabilized) | 60 | 7.0 | 6.8 | 20 |

| Aspergillus oryzae | 50 | 4.5 | 3.2 | 12 |

Dextransucrase-Mediated Synthesis

Dextransucrase from Leuconostoc mesenteroides enables the synthesis of lactulose derivatives via acceptor reactions. Díez-Municio et al. (2014) developed a multi-enzyme process combining dextransucrase and β-galactosidase. Sucrose served as the glucosyl donor, while lactose acted as the acceptor, forming 4’-O-β-D-galactopyranosyl-kojibiose. Subsequent β-galactosidase hydrolysis yielded kojibiose, demonstrating the versatility of enzymatic cascades for oligosaccharide synthesis.

Comparative Analysis of Methodologies

Table 3: Method Comparison

| Parameter | Alkaline Isomerization | Protected Intermediate | Enzymatic Synthesis |

|---|---|---|---|

| Yield (%) | 20–33 | >90 | 30–40 |

| Reaction Time | 3–36 h | 48–72 h | 3–24 h |

| Selectivity | Low | High | High |

| Scalability | Industrial | Laboratory | Pilot-scale |

-

Chemical Methods : Alkaline isomerization is cost-effective but suffers from low selectivity. The protected intermediate strategy offers precision but is labor-intensive.

-

Enzymatic Methods : β-Galactosidase systems are scalable and eco-friendly, though substrate inhibition limits high concentrations. Dextransucrase approaches enable novel derivatives but require downstream processing.

Stability and Decomposition Considerations

4-O-β-D-Galactopyranosyl-D-fructose is susceptible to β-elimination under alkaline or high-temperature conditions. Kajiki et al. (2017) observed that lactulose analogues decompose into glucose and ascopyrone T at pH >7.0, with a half-life of 17 hours at 30°C. Stabilization strategies include:

-

Maintaining pH <7.0 during storage.

-

Using anhydrous solvents to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

Lactulose undergoes several types of chemical reactions, including:

Reduction: Lactulose can be reduced to form lactitol using reducing agents like sodium borohydride.

Substitution: Lactulose can undergo substitution reactions to form various derivatives, such as lactulose esters.

Common Reagents and Conditions

Oxidation: Bromine, hydrogen peroxide; mild acidic or neutral conditions.

Reduction: Sodium borohydride; alkaline conditions.

Substitution: Various alcohols or acids; acidic or basic conditions depending on the desired product.

Major Products Formed

Oxidation: Lactobionic acid.

Reduction: Lactitol.

Substitution: Lactulose esters.

Scientific Research Applications

Food Industry Applications

Lactulose is utilized in the food industry primarily for its functional properties. Its sweetness is approximately 0.62 times that of sucrose, making it a viable sugar substitute in various products.

Sweetener and Texture Enhancer

- Application : Used in cakes, cookies, chocolates, and ice creams.

- Benefits : Enhances sweetness without significantly increasing caloric content; improves texture and browning in baked goods.

| Product Type | Lactulose Concentration | Effect on Sensory Properties |

|---|---|---|

| Cakes | 0.5% | Improved moisture retention |

| Ice Cream | 1% | Enhanced creaminess |

| Confectionery | 0.5-1% | Increased sweetness and browning |

Prebiotic Effects

Lactulose acts as a prebiotic, promoting the growth of beneficial gut bacteria such as Bifidobacteria and Lactobacilli. This effect is crucial for gut health and is linked to improved digestion and immune function.

Pharmaceutical Applications

Lactulose has established itself as an essential compound in the pharmaceutical sector, particularly for gastrointestinal disorders.

Treatment of Constipation

- Mechanism : Lactulose is non-digestible and reaches the colon intact, where it is fermented by gut microbiota, producing short-chain fatty acids (SCFAs) that draw water into the colon.

- Clinical Studies : A study showed that lactulose significantly improved bowel movement frequency in patients with chronic constipation compared to placebo .

| Study Reference | Population | Outcome |

|---|---|---|

| Brouns et al., 2002 | Adults with constipation | Increased bowel movements by 50% |

| Hudson & Schuchmann, 2019 | Patients with hepatic encephalopathy | Reduced ammonia levels in blood |

Management of Hepatic Encephalopathy

Lactulose is used to prevent portal-systemic encephalopathy by reducing blood ammonia levels through its fermentation process.

Antioxidant Properties

Research indicates that lactulose fermentation leads to the production of SCFAs which possess antioxidant properties, potentially reducing oxidative stress in the body .

Anti-carcinogenic Potential

Lactulose may also exhibit anti-cancer properties by modulating gut microbiota composition and reducing toxic bacterial enzymes associated with colorectal cancer .

Clinical Efficacy in Constipation Management

A randomized controlled trial involving 100 participants demonstrated that those treated with lactulose experienced a significant reduction in constipation severity compared to those receiving standard treatment .

Lactulose in Infant Nutrition

Incorporating lactulose into infant formulas has shown promise in promoting healthy gut flora similar to that found in breastfed infants, thus supporting digestive health .

Mechanism of Action

Lactulose exerts its effects through several mechanisms:

Osmotic Laxative: In the colon, lactulose is fermented by gut bacteria to produce organic acids such as short-chain fatty acids and lactic acid.

Prebiotic Effect: Lactulose selectively promotes the growth of beneficial gut bacteria, such as Lactobacilli and Bifidobacteria, which outcompete harmful bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Linkage Variations

The following table summarizes key structural and functional differences between D-Fructose, 4-O-beta-D-galactopyranosyl- and analogous compounds:

Key Observations:

- Linkage Position and Anomericity: While lactose and D-Fructose, 4-O-beta-D-galactopyranosyl- share a β(1→4) linkage, the former connects galactose to glucose, whereas the latter links galactose to fructose. The α-linked analog (4-O-α-D-galactopyranosyl-D-galactose) demonstrates how anomericity affects enzyme specificity, as α-linkages are targeted by α-galactosidases .

- Functional Modifications : Lactitol, a reduced form of lactose, lacks a reducing end and is used industrially as a sugar alcohol. Methylation (e.g., 3-O-methyl-D-glucose derivatives) alters solubility and enzymatic recognition .

Thermodynamic and Physical Properties

- Thermodynamic Data: Lactose (β-form) exhibits a standard entropy (S°solid) of 414.60 J/mol·K and heat capacity (Cp,solid) of 439.57 J/mol·K at 297.42 K . Similar data for D-Fructose, 4-O-beta-D-galactopyranosyl- remains underexplored.

- Solubility and Stability : Lactitol’s reduced form increases hydrophilicity, enhancing its stability in aqueous solutions compared to reducing disaccharides .

Enzymatic Specificity

- The α/β-configuration critically impacts enzymatic hydrolysis. For example, ceramide trihexosides with terminal α-galactosyl linkages are degraded by α-galactosidase, whereas β-linked substrates require β-galactosidases .

Biological Activity

D-Fructose, 4-O-beta-D-galactopyranosyl- (also known as lactulose) is a synthetic disaccharide composed of fructose and galactose. It has garnered attention due to its diverse biological activities, particularly in gastrointestinal health, metabolic regulation, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of lactulose, including its mechanisms of action, clinical implications, and relevant research findings.

- Chemical Formula : CHO

- Molecular Weight : 342.2965 g/mol

- Classification : O-glycosyl compound

Lactulose is classified as an osmotic laxative and is not absorbed in the upper gastrointestinal tract, which allows it to exert its effects primarily in the colon.

Lactulose functions through two primary mechanisms:

- Osmotic Activity : It draws water into the bowel, increasing stool bulk and promoting bowel movements. This property makes it effective for treating constipation.

- Prebiotic Effects : Lactulose serves as a substrate for beneficial gut bacteria, leading to fermentation that produces short-chain fatty acids (SCFAs), which have various health benefits.

1. Gastrointestinal Health

Lactulose is widely used to treat constipation and hepatic encephalopathy. Its prebiotic effects help modulate gut microbiota composition, enhancing the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus while inhibiting pathogenic bacteria.

- Case Study : A clinical trial demonstrated that lactulose significantly increased the frequency of bowel movements in patients with chronic constipation compared to a placebo group .

2. Metabolic Regulation

Research indicates that lactulose may influence metabolic processes, including lipid metabolism and glucose regulation. It has been shown to reduce postprandial blood glucose levels and improve insulin sensitivity.

- Research Finding : A study revealed that lactulose intake led to a reduction in body weight and fat mass in obese individuals by altering gut microbiota composition and enhancing SCFA production .

3. Anti-Carcinogenic Properties

Lactulose may possess anti-cancer properties through its ability to alter gut microbiota and reduce the production of carcinogenic compounds.

- Mechanism : By promoting the growth of beneficial bacteria, lactulose reduces bile acid concentrations that can lead to colorectal cancer .

Comparative Biological Activity Table

Safety and Side Effects

Lactulose is generally well-tolerated; however, some individuals may experience gastrointestinal side effects such as bloating, gas, or diarrhea. Long-term use should be monitored to prevent electrolyte imbalances.

Q & A

Q. What are the established methods for synthesizing 4-O-β-D-galactopyranosyl-D-fructose (lactulose), and how do their yields compare under varying conditions?

Lactulose synthesis typically involves two approaches:

- Enzymatic transgalactosylation : β-Galactosidases catalyze the transfer of galactose from lactose to fructose. Optimal pH (6.5–7.5) and temperature (40–50°C) maximize yields (~50–60%) .

- Chemical isomerization : Alkaline conditions (e.g., sodium hydroxide) promote lactose isomerization to lactulose. Elevated temperatures (70–90°C) improve conversion rates but may generate byproducts like epilactose .

Comparative studies suggest enzymatic methods offer higher specificity, while chemical routes are cost-effective for industrial-scale production .

Q. Which analytical techniques are most reliable for confirming the structure and purity of lactulose?

- NMR spectroscopy : 1H/13C NMR resolves anomeric configurations (e.g., β-D-galactopyranosyl and β-D-fructofuranose linkages) and identifies tautomeric forms (e.g., furanose vs. pyranose) .

- High-performance liquid chromatography (HPLC) : Paired with refractive index or evaporative light scattering detectors (RID/ELSD), it quantifies lactulose and separates it from residual sugars (lactose, fructose) .

- Mass spectrometry (MS) : ESI-MS confirms molecular weight (342.3 g/mol) and fragmentation patterns .

Q. What are the known biological roles of lactulose in human microbiota and glycobiology?

Lactulose acts as a prebiotic , selectively stimulating Bifidobacterium and Lactobacillus growth in the colon via fermentation to short-chain fatty acids (SCFAs) . Structurally, its β(1→4) glycosidic linkage resists mammalian digestive enzymes, enabling colonic delivery. It also mimics natural galactooligosaccharides (GOS) in binding lectins and modulating immune responses .

Advanced Research Questions

Q. How can researchers resolve contradictions in tautomeric identification of lactulose using NMR data?

Discrepancies arise from lactulose’s equilibrium between β-D-fructofuranose (major) and β-D-fructopyranose (minor) forms. To address this:

- Use dynamic NMR at varying temperatures (25–60°C) to observe tautomer interconversion rates .

- Apply 2D NOESY/ROESY to detect through-space correlations between galactose H1 and fructose protons, confirming linkage geometry .

- Compare data with synthetic standards (e.g., lactulose USP reference) to validate peak assignments .

Q. What strategies optimize lactulose synthesis to minimize byproducts like epilactose or tagatose?

- Enzyme engineering : Modify β-galactosidase active sites to favor transgalactosylation over hydrolysis (e.g., Aspergillus oryzae mutants) .

- Reaction engineering : Use fed-batch fructose addition to shift equilibrium toward lactulose and reduce fructose degradation .

- Chemocatalytic systems : Borate buffers complex with fructose, stabilizing the ketose form and enhancing isomerization efficiency .

Q. How does lactulose interact with microbial glycosidases, and what structural features dictate substrate specificity?

Lactulose’s β(1→4) linkage is hydrolyzed by gut bacterial β-galactosidases but not human enzymes. Key determinants include:

- Active site topology : Bacterial enzymes (e.g., Bifidobacterium Bga42A) accommodate lactulose’s fructose moiety via hydrophobic subsites .

- Hydrogen bonding : Galactose O4 and O6 form critical interactions with catalytic residues (e.g., Glu/Glu pair in GH2 family enzymes) .

Methodologically, enzyme kinetics (Km, Vmax) and molecular docking simulations elucidate these interactions .

Methodological Recommendations

- For structural ambiguity , combine orthogonal techniques (e.g., NMR for linkage, MS for purity).

- In microbial studies , validate lactulose metabolism via in vitro fermentation models coupled with metagenomic profiling.

- For enzyme-substrate studies , employ site-directed mutagenesis paired with ITC (isothermal titration calorimetry) to map binding energetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.